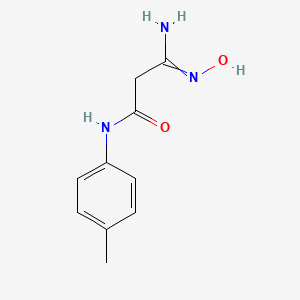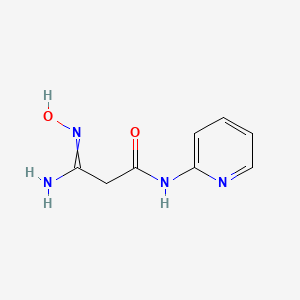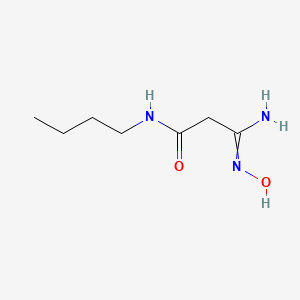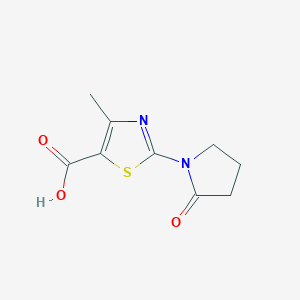
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. Quinolines are known to have a wide range of biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chloromethyl group could potentially undergo nucleophilic substitution reactions, and the carboxylate ester group could be hydrolyzed under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it is likely to be soluble in organic solvents due to its aromatic rings and ester group .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : This compound is used in the synthesis of novel ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates and corresponding acids, through a one-pot three-step reaction. It's a practical method to access 2-(benzofuran-2-yl)quinolines under transition-metal-free conditions (Gao et al., 2017).
Synthesis and Biological Activities : Another study focuses on synthesizing a new type of halomethylquinoline building block, including ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. These compounds, a new class of quinoline derivatives, showed significant anti-tubercular and antibacterial activities (Li et al., 2019).
Direct Synthesis and Application : Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was synthesized directly and used as a building block in Williamson ether synthesis and in situ ester hydrolysis reaction, yielding a range of carboxylic acids (Li et al., 2020).
Facile and Inexpensive Synthesis : A study describes the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with salicylaldehydes to synthesize novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives (Gao et al., 2011).
Catalyzed Cross-Coupling Reaction : This compound was also involved in a ZnO nanorods catalyzed cross-coupling reaction with N-heterocycles, demonstrating the potential for recyclable catalyst use in organic synthesis (Roopan & Khan, 2010).
Potential Antibacterial Agents : Another study synthesized ethyl-2-chloroquinoline-3-carboxylates and tested them for in vitro antibacterial activity against various bacteria, showing moderate activity (Krishnakumar et al., 2012).
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
It’s known that chloromethyl groups can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks the chloromethyl group, leading to the replacement of the chlorine atom .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and quinoline derivatives are generally well-absorbed and widely distributed in the body .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Action Environment
The action, efficacy, and stability of “Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate” can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature, pH, and the presence of light can influence the stability of the compound .
Propiedades
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIAVAGSVSBXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B7777448.png)









![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B7777497.png)

